molecular formula C14H13FO B6373029 5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% CAS No. 1262000-83-8

5-(2,3-Dimethylphenyl)-2-fluorophenol, 95%

Cat. No.: B6373029
CAS No.: 1262000-83-8
M. Wt: 216.25 g/mol
InChI Key: SQYSRLATRQNDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% (5-DMP-2-FP) is a compound belonging to the phenol family and is widely used in scientific research. It is a colorless to pale yellow crystalline solid with a melting point of 110-112 °C, a boiling point of 263-265 °C, and a density of 1.2 g/cm3. 5-DMP-2-FP is commonly used as a reagent in organic synthesis and as an intermediate in the pharmaceutical industry. It is also used in the production of dyes, fragrances, and other chemicals.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of bioactive compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used in the synthesis of anti-cancer agents and in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% is not fully understood. It is believed to act as an inhibitor of enzymes, such as acetylcholinesterase, and to interfere with the activity of certain enzymes involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% is not known to have any direct biochemical or physiological effects. However, its ability to inhibit enzymes and interfere with the activity of certain enzymes involved in the regulation of neurotransmission may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% is a useful reagent for laboratory experiments due to its relatively low cost and availability. Its low toxicity and ease of handling also make it a desirable reagent for laboratory use. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

In the future, 5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% may be used in the development of new drugs and therapies. It may also be used in the development of more efficient and selective catalysts for organic reactions. Additionally, it may be used in the synthesis of new materials and in the study of enzyme-catalyzed reactions. It may also be used in the study of the regulation of neurotransmission and the development of new compounds with anti-cancer properties.

Synthesis Methods

5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% can be synthesized by several methods, including the reaction of 2-fluorophenol with dimethylbenzene in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of 5-(2,3-Dimethylphenyl)-2-fluorophenol, 95% and dimethylphenol. This mixture can be separated by distillation or chromatography.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-4-3-5-12(10(9)2)11-6-7-13(15)14(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYSRLATRQNDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684119
Record name 4-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-83-8
Record name 4-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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